6-氨基-7-溴苯并噻唑

概述

描述

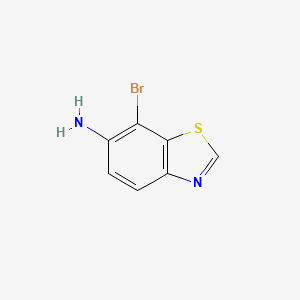

6-Amino-7-bromobenzothiazole is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of the amino group at the 6th position and a bromine atom at the 7th position on the benzothiazole ring structure makes it a compound of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles, which are structurally related to 6-amino-7-bromobenzothiazole, can be achieved through several methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles via the Hugerschoff reaction. An alternative electrophilic bromine source, benzyltrimethylammonium tribromide, has been utilized to control the stoichiometry of addition and minimize aromatic bromination caused by excess reagent . Another method includes the condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction to the amino derivatives . Additionally, a metal-free synthesis of 2-aminobenzothiazoles has been reported, starting from aryl isothiocyanates and formamides under metal-free conditions .

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazoles and their derivatives has been extensively studied. X-ray diffraction has been used to determine the crystal structures of these compounds, revealing that they can crystallize in different crystal systems such as orthorhombic and monoclinic, depending on the specific substituents and metal complexes formed . The ligand 2-aminobenzothiazole and its metal complexes exhibit various coordination environments, with the endocyclic nitrogen being more basic and readily coordinating to metal ions . The molecular structure of substituted amidino-benzothiazoles has also been characterized, showing that they crystallize in the triclinic crystal system and form three-dimensional networks through intermolecular hydrogen bonds .

Chemical Reactions Analysis

6-Amino-7-bromobenzothiazole and its related compounds participate in various chemical reactions. The presence of amino and bromo substituents allows for further functionalization and the formation of complexes with metals. For instance, 2-aminobenzothiazoles can form coordination complexes with metals such as copper(II) and silver(I), which have been studied for their biological activities . The reactivity of these compounds can also be influenced by the presence of substituents, as seen in the synthesis of N-bromoamido-2-aminobenzothiazoles from substituted anilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-7-bromobenzothiazole derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit moderate solubility in common organic solvents and can form salts, such as hydrochloride salts, to increase their water solubility . The presence of substituents can also affect the biological activities of these compounds, as demonstrated by their cytostatic activities against various human cell lines and their antimicrobial, antifungal, and antioxidant properties . The inhibitory effects on photosynthesis in algae and plants have been observed with certain derivatives, indicating their potential as bioactive molecules .

科学研究应用

腐蚀抑制

6-氨基-7-溴苯并噻唑已被研究作为腐蚀抑制剂,特别是对铜的腐蚀。陈等人(2018年)研究了它在硫酸溶液中的有效性,发现它作为一种适度的阴极型抑制剂,具有很高的抑制效率,归因于它在铜表面的吸附形成了一层保护层 (Chen et al., 2018)。

抗肿瘤性质

苯并噻唑类化合物,包括6-氨基-7-溴苯并噻唑的衍生物,已被广泛研究其抗肿瘤性质。Hutchinson等人(2001年)合成了氟化的2-(4-氨基苯基)苯并噻唑,展示了对某些人类乳腺癌细胞系的强烈细胞毒性 (Hutchinson et al., 2001)。此外,Racané等人(2006年)制备了6-氨基-2-苯基苯并噻唑的新衍生物,显示出对恶性人类细胞系,包括宫颈、乳腺和结肠癌的细胞静止活性 (Racané等人,2006年)。

抗菌活性

6-氨基-7-溴苯并噻唑的衍生物已被合成并评估其抗菌性质。例如,Khan等人(2016年)合成了含有2-氨基苯并噻唑基团的1-氨基蒽醌杂环衍生物,显示出对各种细菌的中等生物活性 (Khan et al., 2016)。

生物成像和传感应用

该化合物在生物成像和传感方面具有潜在应用。Rasheed等人(2019年)合成了基于罗丹明和2-氨基-6-溴苯并噻唑的“开启”荧光传感器,展示了对Hg(II)和Cu(II)的选择性响应,具有在HeLa细胞内监测的潜力 (Rasheed et al., 2019)。

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

未来方向

Benzothiazole derivatives, including 6-Amino-7-bromobenzothiazole, have been the focus of recent research due to their wide range of biological activities . Future research may focus on developing new synthetic pathways for 2-arylbenzothiazoles, including green synthesis methods and one-pot multicomponent reactions . This could pave the way for the development of more potent biologically active benzothiazole-based drugs .

作用机制

Target of Action

It is known that the compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is also identified as an inhibitor of CYP1A2 and CYP2C19 , which are enzymes involved in drug metabolism and bioactivation.

Mode of Action

Its inhibitory action on cyp1a2 and cyp2c19 suggests that it may interfere with the metabolic processes mediated by these enzymes .

Biochemical Pathways

Given its inhibitory action on cyp1a2 and cyp2c19, it can be inferred that it may impact the metabolic pathways involving these enzymes .

Pharmacokinetics

6-Amino-7-bromobenzothiazole exhibits high gastrointestinal absorption, indicating good oral bioavailability . It is also able to cross the blood-brain barrier, suggesting potential central nervous system activity . It is an inhibitor of CYP1A2 and CYP2C19, which could affect its own metabolism as well as that of other drugs metabolized by these enzymes .

属性

IUPAC Name |

7-bromo-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVRHVCMVAAPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Br)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405734 | |

| Record name | 6-Amino-7-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769-20-0 | |

| Record name | 7-Bromo-6-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-7-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)